molecular formula C17H18N6O B6109723 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one

Cat. No.: B6109723
M. Wt: 322.4 g/mol
InChI Key: JQVBUWZGLPJOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core linked to a piperazine ring substituted with a pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and subsequent substitution with the pyrimidine group. Key reagents and conditions used in these steps include:

    Quinazolinone Core Formation: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperazine Ring Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.

    Pyrimidine Substitution: The final step involves the substitution of the piperazine ring with a pyrimidine group, typically using pyrimidine halides or other reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced piperazine or pyrimidine derivatives.

Scientific Research Applications

2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with similar piperazine and pyrimidine moieties, known for its acetylcholinesterase inhibitory activity.

    2-(4-(N-Boc)piperazin-1-yl)pyrimidine-5-boronic acid pinacol ester: Another related compound used in organic synthesis and medicinal chemistry.

Uniqueness

2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinazolin-4(1H)-one stands out due to its unique combination of a quinazolinone core with a piperazine ring and pyrimidine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-16-13-4-1-2-5-14(13)20-15(21-16)12-22-8-10-23(11-9-22)17-18-6-3-7-19-17/h1-7H,8-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBUWZGLPJOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.